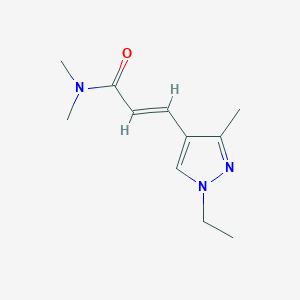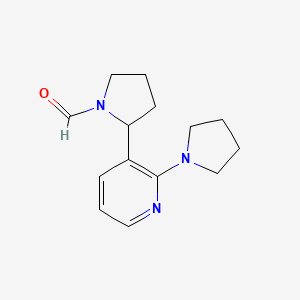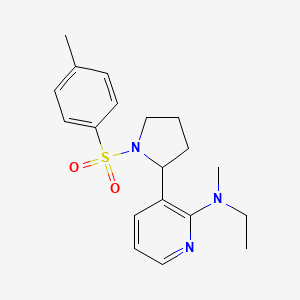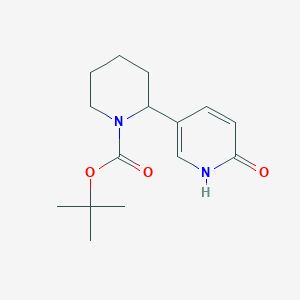
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Morpholin-4-ylethoxy)benzaldehyde; oxalic acid: is a chemical compound that combines the properties of both 2-(2-morpholin-4-ylethoxy)benzaldehyde and oxalic acid. The compound is known for its applications in various fields, including chemistry, biology, and industry. The combination of these two components results in a compound with unique properties that make it suitable for a range of scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
2-(2-Morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Morpholin-4-ylethoxy)benzaldehyde: Similar structure but with the morpholin-4-ylethoxy group at a different position on the benzaldehyde ring.
4-(2-Morpholin-4-ylethoxy)benzaldehyde: Another positional isomer with different properties.
Uniqueness: 2-(2-Morpholin-4-ylethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C28H36N2O10 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid |
InChI |
InChI=1S/2C13H17NO3.C2H2O4/c2*15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h2*1-4,11H,5-10H2;(H,3,4)(H,5,6) |
InChI Key |
UEKVCPNTJNXRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


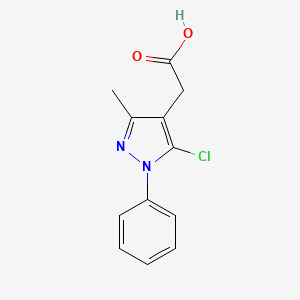


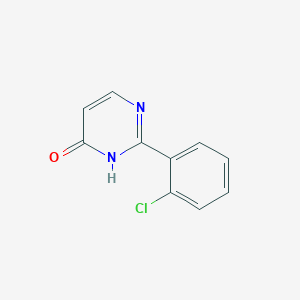
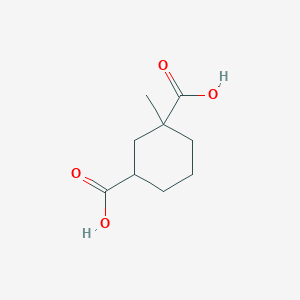

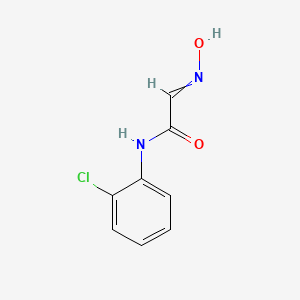
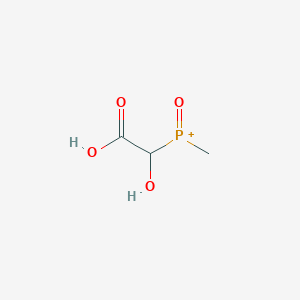
![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)
